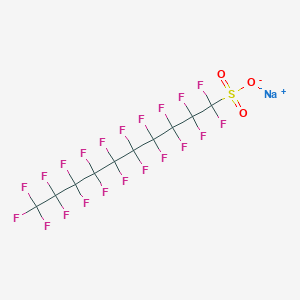

Sodium perfluorodecanesulfonate

Overview

Description

Sodium Perfluoro-1-decanesulfonate is a standard for environmental testing and research. It is used in the optimization and comparison of extraction methods for determination of perfluoroalkyl substances in soils and sediments using liquid chromatography-mass spectrometry .

Synthesis Analysis

Perfluorodecanesulfonate sodium is a perfluorinated compound that can be used as an ionizable reagent in chemical ionization mass spectrometry. It reacts with carboxylate ions to form a stable complex that can be detected by electron capture detection .Molecular Structure Analysis

The molecular formula of Sodium perfluorodecanesulfonate is C10F21NaO3S. The IUPAC name is sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate .Physical and Chemical Properties Analysis

The molecular weight of this compound is 622.13 g/mol . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Environmental Presence and Monitoring

Sodium perfluorodecanesulfonate (PFDS) is a perfluorinated compound (PFC) widely present in the environment. It has been identified in human blood from various countries, indicating its widespread distribution and bioaccumulation potential (Kannan et al., 2004). Additionally, analytical methods have been developed for the simultaneous determination of PFDS and other PFCs in wastewater and sewage sludge (Arvaniti et al., 2014), as well as in whole blood for environmental and health research (Kärrman et al., 2005).

Wildlife and Ecosystem Impact Studies

Studies on bald eagle nestlings in the upper Midwestern United States revealed high levels of PFDS, suggesting its impact on wildlife and ecosystems. These findings emphasize the need for further research on long-chained PFCs like PFDS, considering their potential for high bioaccumulation and toxicity (Route et al., 2014).

Degradation and Treatment Research

Research has focused on the degradation of novel perfluorinated substances, such as OBS (a substitute for PFOS), which has implications for PFDS and related compounds. This includes studies on treatability using redox approaches and the detection of fluorinated intermediates, which is crucial for understanding the environmental fate of these substances (Liu et al., 2022).

Wastewater Treatment and Pollution Studies

PFDS has been identified as a significant pollutant in wastewater treatment plants (WWTPs) and sediments, highlighting the importance of consumer products in PFC distribution. Studies have been conducted to understand the concentrations and environmental fate of PFDS in these contexts (Ma & Shih, 2010).

Mechanism of Action

Target of Action

Sodium perfluorodecanesulfonate is a type of perfluorinated compound (PFC) that is used in a wide variety of industrial and consumer products

Mode of Action

Like other pfcs, it is known to be persistent in the environment and resistant to degradation . This suggests that it may interact with various biological targets over a prolonged period, potentially leading to a variety of effects.

Biochemical Pathways

For instance, some PFCs have been found to disrupt endocrine function and interfere with lipid metabolism

Pharmacokinetics

Given its chemical stability and resistance to degradation, it is likely to persist in the body for an extended period .

Result of Action

Studies on similar pfcs have reported various effects, including endocrine disruption, immunotoxicity, and potential links to certain types of cancer . It’s important to note that these effects are generally associated with long-term exposure to high concentrations of PFCs.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in the environment means that it can accumulate in water and soil, potentially leading to long-term exposure . Additionally, its stability under various environmental conditions contributes to its widespread distribution and potential bioaccumulation in organisms .

Biochemical Analysis

Biochemical Properties

Sodium perfluorodecanesulfonate interacts with various biomolecules in biochemical reactions. It is known for its extreme persistence, substantial bioaccumulation, and biomagnification properties

Cellular Effects

The effects of this compound on cells are complex and depend on the concentration. At low concentrations, it can cause cell proliferation, while at higher concentrations, it can inhibit cell function . It acts as an enzyme inhibitor and can affect protein synthesis

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

This compound is known for its stability . It is used in environmental testing and research, particularly in the optimization and comparison of extraction methods for determination of perfluoroalkyl substances in soils and sediments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Properties

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF21O3S.Na/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYIJZHWHDXAMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892443 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-15-7 | |

| Record name | Sodium perfluorodecanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

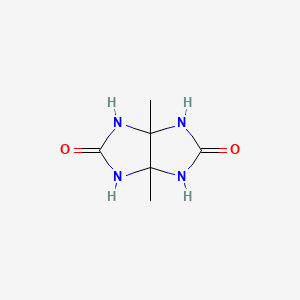

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

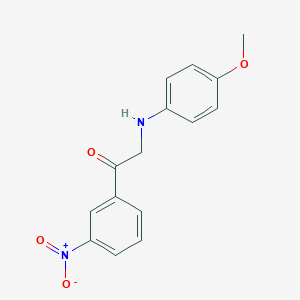

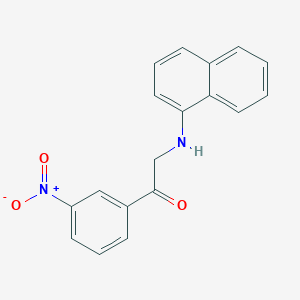

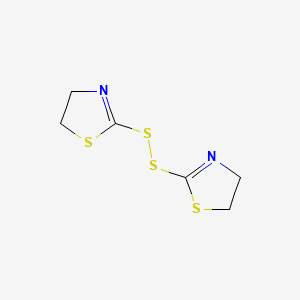

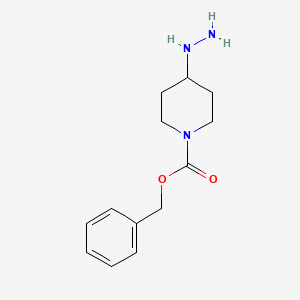

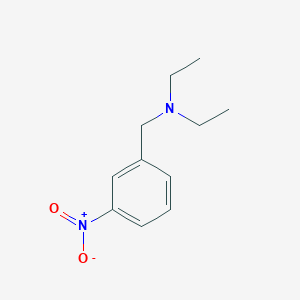

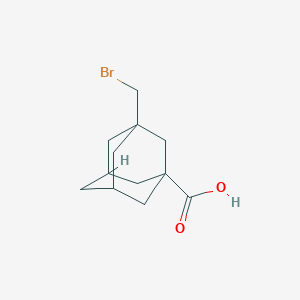

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)